molecular formula C16H21N3O3 B3848219 N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B3848219
M. Wt: 303.36 g/mol
InChI Key: WQPGJQRDBQBIED-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as IPAH, is a hydrazone derivative that has been synthesized for its potential application in scientific research. The compound is a yellow solid with a molecular weight of 345.43 g/mol and a melting point of 143-145°C. IPAH has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. This compound has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy homeostasis.
The anti-cancer activity of this compound may be due to its ability to induce apoptosis through the activation of caspase-3 and -9, two key enzymes involved in programmed cell death. This compound has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit bacterial growth. In vivo studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its relatively simple synthesis method. However, its low yield may limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its application in certain research fields.

Future Directions

There are several potential future directions for research on N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions.
Another potential future direction is the development of this compound as an anti-cancer agent. Additional studies are needed to determine its efficacy in animal models of cancer and to investigate its potential as a combination therapy with other anti-cancer agents.
Furthermore, the antibacterial activity of this compound suggests that it may have potential as a new class of antibiotics. Future studies are needed to investigate its mechanism of action against bacteria and to determine its efficacy in animal models of bacterial infections.
In conclusion, this compound is a hydrazone derivative that has been synthesized for its potential application in scientific research. It has exhibited anti-inflammatory, anti-cancer, and antibacterial properties, and has potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route.

Scientific Research Applications

N'-(4-isopropoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been investigated for its potential application in various scientific research fields. One of the primary areas of interest is its anti-inflammatory activity. This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been studied for its anti-cancer activity. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Furthermore, this compound has exhibited antibacterial activity against both gram-positive and gram-negative bacteria. It has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

properties

IUPAC Name

2-oxo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12(2)22-14-7-5-13(6-8-14)11-17-18-15(20)16(21)19-9-3-4-10-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGJQRDBQBIED-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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